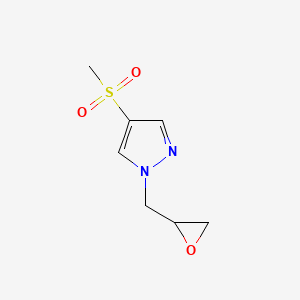
N1-(3-acetamidophenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(3-acetamidophenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide, commonly known as AMPA, is a compound that has been studied extensively in the field of neuroscience. It is a positive allosteric modulator of the AMPA receptor, which is a subtype of glutamate receptor that plays a crucial role in synaptic plasticity and memory formation.
Aplicaciones Científicas De Investigación
AMPA has been extensively studied in the field of neuroscience due to its ability to modulate the activity of the AMPA receptor. It has been shown to enhance synaptic plasticity and improve memory formation in animal models. Furthermore, it has been suggested that AMPA may have potential therapeutic applications in the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia.
Mecanismo De Acción
AMPA acts as a positive allosteric modulator of the AMPA receptor, which means that it enhances the activity of the receptor by binding to a site on the receptor that is distinct from the glutamate binding site. This results in an increase in the amplitude and duration of the excitatory postsynaptic potential (EPSP), which leads to enhanced synaptic transmission and plasticity.
Biochemical and Physiological Effects:
AMPA has been shown to enhance synaptic plasticity and improve memory formation in animal models. It has also been shown to have neuroprotective effects against excitotoxicity and ischemia. In addition, AMPA has been shown to increase the release of acetylcholine and dopamine in the brain, which may contribute to its cognitive-enhancing effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using AMPA in lab experiments is its specificity for the AMPA receptor, which allows for the selective modulation of this receptor subtype. However, one limitation of using AMPA is its short half-life, which may require frequent dosing in experiments.
Direcciones Futuras
Future research on AMPA may focus on the development of more potent and selective modulators of the AMPA receptor, as well as the investigation of its potential therapeutic applications in the treatment of cognitive disorders. Furthermore, the role of AMPA in synaptic plasticity and memory formation may be further elucidated through the use of advanced imaging techniques and genetic manipulation of animal models.
Métodos De Síntesis
The synthesis of AMPA involves a multi-step process that starts with the reaction of 3-acetamidophenylboronic acid with 1-methylpiperidine-4-carboxaldehyde in the presence of a palladium catalyst. The resulting intermediate is then treated with oxalyl chloride and triethylamine to form the oxalamide ring. The final product is obtained after purification by column chromatography.
Propiedades
IUPAC Name |
N'-(3-acetamidophenyl)-N-[(1-methylpiperidin-4-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O3/c1-12(22)19-14-4-3-5-15(10-14)20-17(24)16(23)18-11-13-6-8-21(2)9-7-13/h3-5,10,13H,6-9,11H2,1-2H3,(H,18,23)(H,19,22)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZSHIFRTUHWTRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C(=O)NCC2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N'-(2-methoxyphenyl)oxamide](/img/structure/B2914428.png)
![1,3-dimethyl-7-[(2-methylphenyl)methyl]-8-[(E)-2-[(4-methylphenyl)methylidene]hydrazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2914429.png)
![7-((2,5-difluorobenzyl)amino)-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2914430.png)


![(3-Methylidene-8-azabicyclo[3.2.1]octan-8-yl)-(2-methylsulfanylphenyl)methanone](/img/structure/B2914437.png)


![(2E)-[4-(biphenyl-4-yl)-1,3-thiazol-2-yl][2-(4-methylphenyl)hydrazinylidene]ethanenitrile](/img/structure/B2914441.png)
![(E)-2-((2-methoxyethyl)amino)-3-(((2-methoxyethyl)imino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2914442.png)


